(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole core, fluorine atoms, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Piperidine and Sulfonyl Groups: This step involves the reaction of the benzo[d]thiazole intermediate with piperidine and sulfonyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the benzo[d]thiazole core or the sulfonyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can be used as a probe to study enzyme interactions and protein binding due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms and the sulfonyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The benzo[d]thiazole core may interact with hydrophobic pockets within the target, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide: shares similarities with other benzo[d]thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and lipophilicity, while the sulfonyl group increases its potential for hydrogen bonding and electrostatic interactions.
Properties
CAS No. |
1007463-62-8 |
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Molecular Formula |
C21H21F2N3O3S2 |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C21H21F2N3O3S2/c1-13-4-3-9-26(12-13)31(28,29)16-7-5-14(6-8-16)20(27)24-21-25(2)19-17(23)10-15(22)11-18(19)30-21/h5-8,10-11,13H,3-4,9,12H2,1-2H3 |
InChI Key |
DFXUEIJDKBVZRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=C(C=C4S3)F)F)C |
Origin of Product |
United States |
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